molecular formula C14H23O4P B14704998 3-tert-Butylphenyl diethyl phosphate CAS No. 13538-33-5

3-tert-Butylphenyl diethyl phosphate

Cat. No.: B14704998
CAS No.: 13538-33-5
M. Wt: 286.30 g/mol
InChI Key: VWKMOAHNBFHIQX-UHFFFAOYSA-N
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Description

3-tert-Butylphenyl diethyl phosphate: is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable component in various industrial applications. The compound is often used as a flame retardant due to its ability to enhance the thermal properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butylphenyl diethyl phosphate typically involves the reaction of 3-tert-butylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butylphenyl diethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-tert-butylphenol and diethyl phosphate.

    Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 3-tert-butylphenol and diethyl phosphate.

    Oxidation: Higher oxidation state phosphates.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-tert-Butylphenyl diethyl phosphate is used as a flame retardant in polymers and resins. Its thermal stability and resistance to hydrolysis make it suitable for enhancing the properties of materials used in high-temperature applications.

Biology: In biological research, it is used as a model compound to study the behavior of organophosphates in biological systems. Its interactions with enzymes and proteins are of particular interest.

Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications, especially in the development of enzyme inhibitors.

Industry: It is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its ability to improve the thermal properties of these materials makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which 3-tert-Butylphenyl diethyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways.

Comparison with Similar Compounds

  • Triphenyl phosphate
  • Tris(2,4-di-tert-butylphenyl)phosphate
  • Tetrabutylphenyl diphenyl phosphate

Comparison: 3-tert-Butylphenyl diethyl phosphate is unique due to its specific structure, which imparts excellent thermal stability and hydrolytic resistance. Compared to triphenyl phosphate, it offers better performance in high-temperature applications. Tris(2,4-di-tert-butylphenyl)phosphate, on the other hand, is known for its superior flame-retardant properties but may not offer the same level of hydrolytic resistance.

Properties

CAS No.

13538-33-5

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

IUPAC Name

(3-tert-butylphenyl) diethyl phosphate

InChI

InChI=1S/C14H23O4P/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

VWKMOAHNBFHIQX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

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